molecular formula C12H16O5 B1585050 Isoamyl gallate CAS No. 2486-02-4

Isoamyl gallate

Cat. No. B1585050
CAS RN: 2486-02-4
M. Wt: 240.25 g/mol
InChI Key: YBMTWYWCLVMFFD-UHFFFAOYSA-N
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Description

Isoamyl Gallate, also known as Gallic Acid Isoamyl Ester or 3-Methylbutyl 3,4,5-Trihydroxybenzoate , is a compound with the molecular formula C₁₂H₁₆O₅ .


Synthesis Analysis

Isoamyl alcohol can be produced industrially by microbial fermentation . In a study, Saccharomyces cerevisiae was engineered for the synthesis of isoamyl alcohol via de novo leucine biosynthetic pathway coupled with Ehrlich degradation pathway . Two strategies were used: (1) reconstruction of a chromosome-based leucine biosynthetic pathway under the control of galactose-inducible promoters; (2) overexpression of the mitochondrial 2-isopropylmalate (α-IPM) transporter to boost the transportation of α-IPM from mitochondria to the cytosol .


Molecular Structure Analysis

The molecular structure of this compound is C₁₂H₁₆O₅ with an average mass of 240.252 Da and a monoisotopic mass of 240.099777 Da .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis using Immobilized Phosphotungstic Acid : A study by Han (2005) focused on synthesizing isoamyl gallate using phosphotungstic acid immobilized on active carbon as a catalyst. The research optimized reaction conditions, achieving an average yield of 88.6% (Yanjing Han, 2005).

  • Enzymatic Sulfation : Koizumi et al. (1992) reported the use of bacterial arylsulfotransferase for the sulfation of this compound. This study highlighted the potential of using enzymes for modifying this compound's chemical structure (M. Koizumi et al., 1992).

  • Metal Complexes Study : Research by Li, Ye, and Jiang (2018) explored the electrochemical properties of copper alloy isoamylate gallate. The study provided insights into the interaction of metal ions with this compound (Rushi Li, S. Ye, Hongtao Jiang, 2018).

Food and Beverage Industry Applications

  • Wine Storage : Lambropoulos and Roussis (2007) investigated the role of this compound in the storage of white wine, finding it effective in inhibiting the decrease of volatile esters and terpenes, which are crucial for the wine's aroma (I. Lambropoulos, I. Roussis, 2007).

Environmental and Health Applications

  • Biodegradable Materials : Latos‐Brozio and Masek (2020) researched the use of gallates, including this compound, in biodegradable polymers. They found that gallates could be used as antioxidants and stabilizers in environmentally friendly materials (Malgorzata Latos‐Brozio, A. Masek, 2020).

Safety and Hazards

Isoamyl alcohol, which can be produced from Isoamyl Gallate, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Target of Action

Isoamyl gallate is a benzene-based compound that exhibits antibiotic activity . It is primarily used to treat muscle tissue damage from overexertion or injury, as well as muscle inflammation caused by infection with bacteria that are resistant to other antibiotics .

Mode of Action

The antibiotic activity of this compound may be due to its ability to inhibit the transport of glucose across the bacterial cell membrane, thus preventing glycolysis within the bacterial cell . This disruption of a fundamental metabolic process can lead to the death of the bacteria, thereby treating the infection.

Biochemical Pathways

This compound’s action is linked to the leucine biosynthetic pathway and the Ehrlich degradation pathway . The leucine biosynthetic pathway is responsible for the synthesis of the amino acid leucine, which is essential for protein synthesis and other cellular functions. The Ehrlich degradation pathway, on the other hand, is involved in the breakdown of amino acids. This compound’s interaction with these pathways can lead to changes in cellular metabolism, affecting the production of certain proteins and other compounds .

Pharmacokinetics

It is known that this compound is soluble in water and alcohol, but insoluble in ether, chloroform, and benzene . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antibiotic activity. By inhibiting glucose transport and thus glycolysis in bacterial cells, this compound can cause bacterial death, helping to clear infections and reduce inflammation .

properties

IUPAC Name

3-methylbutyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-7(2)3-4-17-12(16)8-5-9(13)11(15)10(14)6-8/h5-7,13-15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMTWYWCLVMFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179558
Record name Isopentyl gallate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2486-02-4
Record name Isoamyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2486-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoamyl gallate
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Record name Isopentyl gallate
Source EPA DSSTox
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Record name Isopentyl gallate
Source European Chemicals Agency (ECHA)
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Record name ISOAMYL GALLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the antibacterial properties of isoamyl gallate?

A: Research suggests that this compound demonstrates antibacterial activity against various Vibrio and Aeromonas species. [] Studies reveal its effectiveness against Vibrio vulnificus, V. mimicus, V. parahaemolyticus, and Aeromonas sobria. [] This antibacterial action is attributed to this compound being bactericidal at its minimum inhibitory concentration (MIC), unlike some other polyphenols like penta-O-galloyl-β-D-glucose (PGG). [] Interestingly, combining this compound with kanamycin significantly reduces the MIC of kanamycin against V. vulnificus and V. mimicus. []

Q2: How does the structure of this compound contribute to its antioxidant activity?

A: this compound's antioxidant activity is largely attributed to its phenolic hydroxyl groups, a characteristic shared with other potent antioxidants like propyl gallate and butylated hydroxyanisole (BHA). [, , ] These hydroxyl groups can donate hydrogen atoms to free radicals, effectively neutralizing them and interrupting the chain reaction of lipid oxidation. []

Q3: How does the pH of the environment affect the anti-botulinal activity of this compound?

A: Studies show that the anti-botulinal activity of this compound is influenced by the presence and pH of phosphate buffer. [] In a prereduced Thiotone-yeast extract-glucose (TYG) broth, adding phosphate buffer at pH 7.0 enhances the inhibitory effect of this compound on Clostridium botulinum. [] This suggests that the pH of the environment plays a crucial role in optimizing the compound's efficacy against this bacterium.

Q4: Can this compound be used to stabilize vitamins in food products?

A: Research suggests that this compound might be a suitable antioxidant for stabilizing vitamins in food products. [] Studies demonstrate that the degradation of vitamins, often accelerated by oxidized fatty acids and lipid peroxidation products, can be mitigated by incorporating antioxidants like this compound. []

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